4'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated organic compound with the molecular formula C16H10F3NO. This compound is known for its unique chemical structure, which includes a cyano group and three fluorine atoms attached to a phenyl ring. It is widely used in various chemical applications due to its reactivity and stability.
Preparation Methods
The synthesis of 4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The presence of the cyano and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various electrophiles, such as halogens or hydrogen halides, leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The cyano group and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone can be compared with other similar compounds, such as:
3,4,5-Trifluorophenylpropiophenone: Lacks the cyano group, which may result in different reactivity and applications.
4’-Cyano-3-(4-fluorophenyl)propiophenone: Contains fewer fluorine atoms, potentially affecting its chemical properties and biological activity.
4’-Cyano-3-(3,4-difluorophenyl)propiophenone: The absence of one fluorine atom may influence its stability and reactivity.
The uniqueness of 4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone lies in its specific combination of cyano and trifluoromethyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-13-7-11(8-14(18)16(13)19)3-6-15(21)12-4-1-10(9-20)2-5-12/h1-2,4-5,7-8H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHAORYTUCZIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644999 |
Source
|
Record name | 4-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-74-7 |
Source
|
Record name | 4-[1-Oxo-3-(3,4,5-trifluorophenyl)propyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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